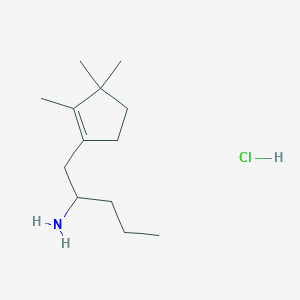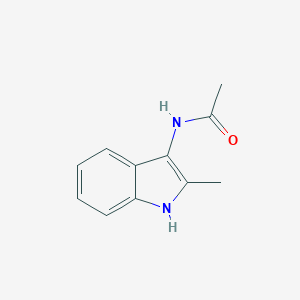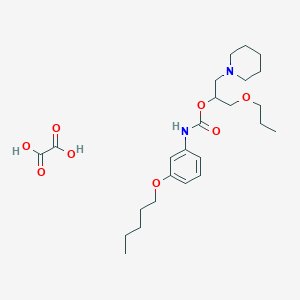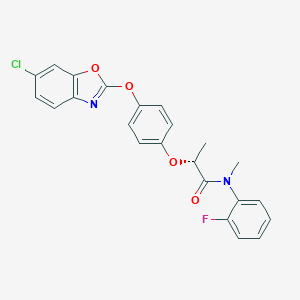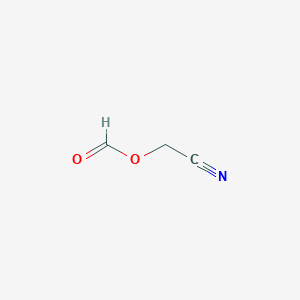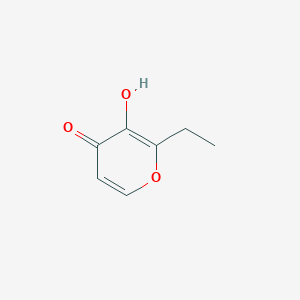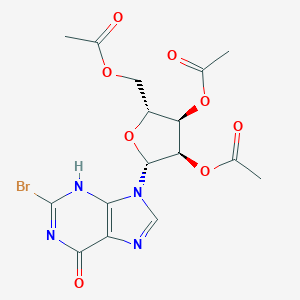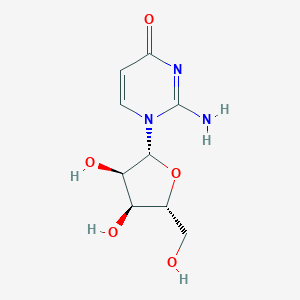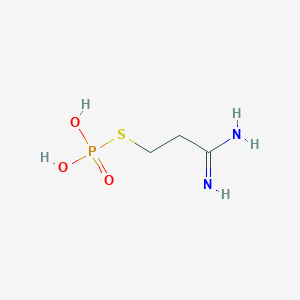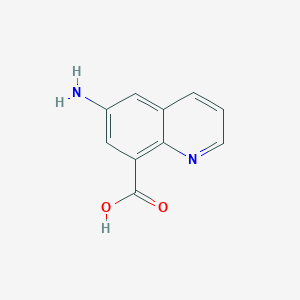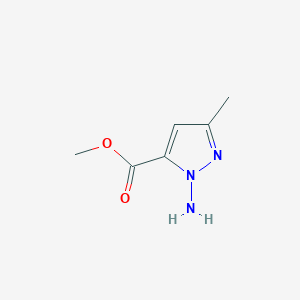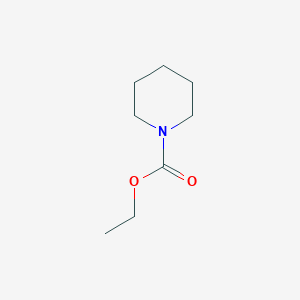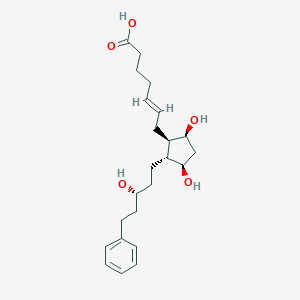
trans-Latanoprost Acid
説明
Trans-Latanoprost Acid is an isomer of Latanoprost Acid . It is a synthetic derivative of the natural prostaglandin PGF2α . It has a role as an antiglaucoma drug, an antihypertensive agent, and an EC 4.2.1.1 (carbonic anhydrase) inhibitor . It is a prostaglandins Falpha and a hydroxy monocarboxylic acid .
Molecular Structure Analysis
The molecular formula of trans-Latanoprost Acid is C23H34O5 . The molecular weight is 390.5 g/mol . The IUPAC Name is (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid .
Chemical Reactions Analysis
Trans-Latanoprost Acid may have the activity of reducing intraocular pressure .
Physical And Chemical Properties Analysis
The molecular weight of trans-Latanoprost Acid is 390.5 g/mol . The XLogP3-AA is 3.1 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 12 . The exact mass is 390.24062418 g/mol . The topological polar surface area is 98 Ų . The heavy atom count is 28 .
科学的研究の応用
Gene Transcription in Human Ciliary Muscle Cells
trans-Latanoprost Acid influences gene transcription in human ciliary muscle cells. Specifically, it induces a dose-dependent increase in the transcription of matrix metalloproteinase (MMP) genes, including MMP-1, MMP-3, and MMP-9. These changes are believed to contribute to the increased uveoscleral outflow facility observed after topical latanoprost treatment (Weinreb & Lindsey, 2002).
Role in Ocular Tissue Transport
trans-Latanoprost Acid is effectively transported by the prostaglandin transporter OATP2A1 in ocular tissues. OATP2A1 and OATP2B1, found in various ocular tissues, are responsible for the uptake of latanoprost into these tissues, influencing its intraocular disposition and potentially contributing to interindividual differences in drug effects (Kraft et al., 2010).
Neuroprotective Effects
Research suggests that trans-Latanoprost Acid has a neuroprotective effect. It has been shown to rescue retinal neuro-glial cells from apoptosis by inhibiting caspase-3, an effect mediated by p44/p42 mitogen-activated protein kinase (Nakanishi et al., 2006). Additionally, latanoprost protects rat retinal ganglion cells from apoptosis both in vitro and in vivo, suggesting potential applications in the treatment of ocular degenerative diseases (Kanamori et al., 2009).
Hair Growth Stimulation
trans-Latanoprost Acid has been observed to stimulate hair growth. It has been used in clinical settings for the treatment of eyelash alopecia and has shown potential in stimulating hair follicle activity, treating hair loss, and increasing hair density (Blume-Peytavi et al., 2012).
Altered Matrix Metalloproteinase Expression
Exposure to trans-Latanoprost Acid alters matrix metalloproteinase gene expression in human sclera. It has been shown to significantly increase mRNA for MMP-1, MMP-3, and MMP-9 in scleral cultures, which supports its role in enhancing uveoscleral outflow (Weinreb et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-MIDWJBHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Latanoprost Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



